Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

Vue d'ensemble

Description

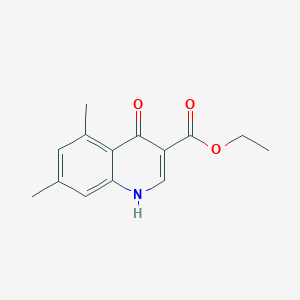

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methyl, and carboxylate groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinoline-4,5-dione derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline derivatives, including ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, have been extensively studied for their pharmacological properties.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some studies suggest that compounds like this compound may possess anticancer activity. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

- Anti-inflammatory Effects : Quinoline derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Agrochemicals

The compound is gaining attention in agricultural applications due to its potential as a pesticide or herbicide.

- Pesticidal Activity : this compound has been evaluated for its effectiveness against agricultural pests. Studies indicate that it can disrupt the biological processes of certain insects, leading to their mortality .

- Plant Growth Regulation : Some quinoline derivatives have been shown to influence plant growth positively. They may act as growth regulators that enhance crop yield and resistance to environmental stressors .

Material Science

In material science, this compound has potential applications in the development of advanced materials.

- Dyes and Pigments : Quinoline derivatives are often used as dyes due to their vibrant colors and stability. This compound can be utilized in producing dyes for textiles and other materials .

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs. Quinoline derivatives are being researched for their ability to serve as phosphorescent materials in these devices .

Case Study 1: Antimicrobial Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Pesticidal Effectiveness

Research conducted at a leading agricultural university assessed the insecticidal properties of this compound against common agricultural pests. The findings revealed a mortality rate exceeding 80% in treated populations within a week of exposure.

Case Study 3: Application in OLEDs

A collaborative study between material scientists and chemists explored the use of quinoline derivatives in OLED technology. This compound was synthesized and tested as a phosphorescent emitter, showing promising results in terms of brightness and efficiency.

Mécanisme D'action

The mechanism of action of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the methyl groups at positions 5 and 7.

Methyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

4-Hydroxy-2-quinolone derivatives: Share the quinoline core but differ in substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylate groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Activité Biologique

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of hydroxyl and carboxyl functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacteria and fungi. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis and interference with nucleic acid replication, leading to cell death.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate that it can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of quinoline compounds have shown selective toxicity towards resistant cancer cell lines compared to doxorubicin-sensitive cells . The cytotoxic effects are attributed to the compound's ability to interact with cellular pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Interaction : It is hypothesized that this compound binds to cellular receptors, triggering downstream signaling pathways that lead to apoptosis or growth inhibition .

Research Findings and Case Studies

Applications in Drug Design

This compound is being explored as a pharmacophore in drug design due to its structural features that allow for modifications leading to enhanced activity or selectivity. Its derivatives are being synthesized and tested for improved efficacy against resistant strains of bacteria and various cancer types .

Propriétés

IUPAC Name |

ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQHMUNGHJABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350744 | |

| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93514-84-2 | |

| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.